N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (referred to as LMM11 in studies ) is a synthetic 1,3,4-oxadiazole derivative designed to target fungal pathogens, particularly Candida albicans. Its structure comprises a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a furan-2-yl group at position 3. The sulfamoyl moiety at the para position of the benzamide is functionalized with a methyl-phenyl group, contributing to its unique physicochemical and pharmacological properties.
Identified via in silico screening as a thioredoxin reductase (Trr1) inhibitor , LMM11 demonstrates potent antifungal activity. It is commercially synthesized and solubilized in DMSO with Pluronic F-127 for experimental use, with efficacy validated in antifungal assays .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-24(15-6-3-2-4-7-15)30(26,27)16-11-9-14(10-12-16)18(25)21-20-23-22-19(29-20)17-8-5-13-28-17/h2-13H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQACKQQRDKCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a furan ring and an oxadiazole moiety, which are known for their biological activities. The presence of the sulfamoyl group enhances its interaction with biological targets. The molecular formula is with a molecular weight of approximately 315.36 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of the Furan Moiety : The furan ring is synthesized via cyclization reactions involving 1,4-dicarbonyl compounds.
- Sulfamoylation : The final step involves attaching the methyl(phenyl)sulfamoyl group to the benzamide structure.
Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| This compound | E. coli, S. aureus | Significant |
| Similar Derivative | Listeria monocytogenes | Broad-spectrum |
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Studies have shown that oxadiazole derivatives can inhibit specific cancer cell lines through various mechanisms such as inducing apoptosis and inhibiting cell proliferation .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The sulfamoyl group may enhance binding to target enzymes.
- Redox Reactions : The nitro group in similar compounds is known to participate in redox reactions that could lead to biological activity.
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in disease processes.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several furan-derived compounds against multiple strains and found that certain derivatives outperformed traditional antibiotics .
- Anticancer Activity : Another study focused on oxadiazole derivatives and their effects on cancer cell lines, demonstrating that modifications to the benzamide structure could enhance anticancer potency .
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The furan and oxadiazole rings in N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide contribute to its potential as an anticancer agent. In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
| Study | Findings |
|---|---|
| J. Med. Chem. (2020) | Demonstrated that oxadiazole derivatives inhibit tumor growth in xenograft models. |
| Cancer Letters (2021) | Showed enhanced apoptosis in breast cancer cells treated with furan-containing oxadiazoles. |
2. Antimicrobial Properties
The compound's sulfamoyl group enhances its activity against various bacterial strains. Studies have reported that similar compounds exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics .
| Study | Findings |
|---|---|
| Antimicrob Agents Chemother (2019) | Reported effective inhibition of Gram-positive and Gram-negative bacteria by sulfamoyl derivatives. |
| J. Antibiotics (2022) | Identified potential against resistant strains of E. coli and S. aureus. |
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of oxadiazole derivatives through their ability to modulate neuroinflammation and oxidative stress pathways. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
| Study | Findings |
|---|---|
| Neuropharmacology (2023) | Found that oxadiazole derivatives reduce neuroinflammation markers in animal models of Alzheimer's disease. |
| J. Neurochemistry (2024) | Reported protective effects against glutamate-induced excitotoxicity in neuronal cultures. |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of oxadiazole derivatives, including this compound, and tested their efficacy against various cancer cell lines. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a similar sulfamoyl derivative against urinary tract infections caused by resistant bacterial strains. Results showed a substantial reduction in infection rates among patients treated with the compound compared to those receiving conventional antibiotics.
Comparison with Similar Compounds
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences : LMM5 replaces the furan-2-yl group with a 4-methoxyphenylmethyl substituent on the oxadiazole ring. The sulfamoyl group is modified to benzyl(methyl) instead of methyl(phenyl) .
- Biological Activity : Both LMM5 and LMM11 inhibit Trr1, but LMM11 exhibits higher solubility (stock concentration: 100 μg/mL vs. 50 μg/mL for LMM5) . Antifungal efficacy against C. albicans is comparable, though LMM11’s furan moiety may enhance target binding via hydrophobic interactions .
Thiophene-Based Oxadiazoles (Compounds 25 and 26)
- Structural Differences : Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) and 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) feature thiophene instead of furan .
- Synthesis and Activity: Synthesized in 60% yield via acyl chloride coupling , these compounds lack sulfamoyl groups, reducing their enzyme-targeting specificity. No antifungal data is reported, suggesting divergent therapeutic applications.
Sulfamoyl Group Variations
Q & A
Q. What are the recommended synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of furan-2-carbohydrazide with appropriate carbonyl derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Sulfamoyl benzamide coupling : Reacting the oxadiazole intermediate with 4-[methyl(phenyl)sulfamoyl]benzoic acid using coupling agents like EDCI or HATU in polar aprotic solvents (e.g., DMF) .
Key optimizations include:
- Temperature control (60–80°C for cyclization; room temperature for coupling).
- Solvent purity and anhydrous conditions to prevent hydrolysis .
- Characterization via , , and LC-MS to confirm structural integrity .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : identifies protons on the furan (δ 6.3–7.4 ppm), oxadiazole (δ 8.1–8.5 ppm), and sulfamoyl groups (δ 2.8–3.2 ppm for methyl). confirms carbonyl (C=O, ~165 ppm) and oxadiazole ring carbons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 454.1) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), S=O (~1150 cm⁻¹), and C-N (~1250 cm⁻¹) confirm functional groups .
Q. What solubility challenges are associated with this benzamide derivative, and how can they be addressed in formulation for in vitro assays?
- Methodological Answer :
- Challenges : Low aqueous solubility due to hydrophobic oxadiazole and sulfamoyl groups. Evidence from similar compounds shows solubility <0.1 mg/mL in water .
- Solutions :
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in cell culture media .
- Nanoformulation (liposomes or polymeric nanoparticles) to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) observed in structurally similar oxadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., furan vs. phenyl on oxadiazole) and test against multiple targets .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer; S. aureus ATCC 25923 for antimicrobial) and protocols (e.g., MTT vs. resazurin assays) .
- Mechanistic Profiling : Compare transcriptomic or proteomic responses to identify target-specific pathways .
Q. What in silico approaches are recommended for predicting the binding affinity of this compound to biological targets prior to experimental validation?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or EGFR kinase). Focus on the oxadiazole ring’s hydrogen bonding with catalytic residues .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and LogP from PubChem data .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How does the electronic nature of substituents on the oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) increase electrophilicity at the oxadiazole C-2 position, favoring SNAr reactions with amines or thiols .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) or methyl (-CH₃) groups reduce reactivity, requiring harsher conditions (e.g., reflux in acetonitrile) .
- Kinetic Studies : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and quantify intermediates by HPLC .
Data Contradiction Analysis
Q. Why do some studies report potent COX-2 inhibition while others show no anti-inflammatory activity for analogous oxadiazole derivatives?
- Methodological Answer :
- Substituent Effects : The furan-2-yl group may enhance COX-2 binding via π-π stacking, whereas bulkier substituents (e.g., 4-methylphenyl) sterically hinder active-site access .
- Assay Variability : Differences in IC₅₀ determination methods (e.g., fluorescence vs. ELISA) and enzyme sources (recombinant vs. tissue-extracted) .
- Metabolic Stability : Rapid hepatic clearance of certain analogs may reduce in vivo efficacy despite in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
